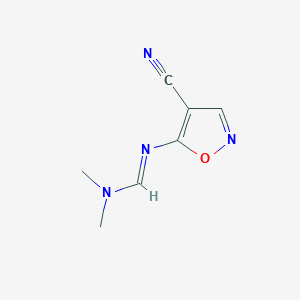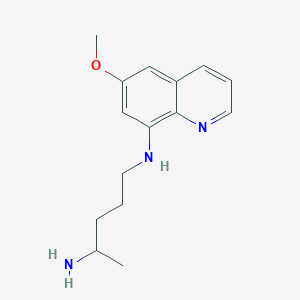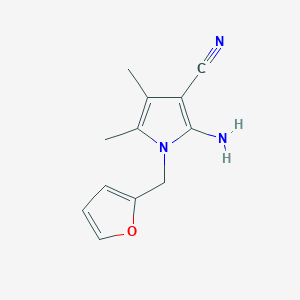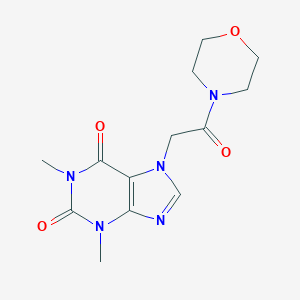
Teomorfolin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Teomorfolin, also known as 2-(2-morpholinoethyl)thiophene, is a heterocyclic organic compound with a molecular formula of C10H15NOS. It is a colorless to pale yellow liquid that is soluble in water and commonly used in scientific research.
Mecanismo De Acción
The exact mechanism of action of teomorfolin is not fully understood. However, it is believed to act as a nucleophile and participate in various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
Teomorfolin has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects, as well as antifungal and antimicrobial activities. It has also been shown to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Teomorfolin has several advantages for use in lab experiments. It is a versatile compound that can be used in a wide range of chemical reactions. It is also readily available and relatively inexpensive. However, it has some limitations, including its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for research involving teomorfolin. One potential area of research is the development of new pharmaceuticals and agrochemicals using teomorfolin as a building block. Another area of research is the investigation of the mechanism of action of teomorfolin and its potential use in treating various diseases. Additionally, there is potential for the development of new synthetic methods using teomorfolin as a reagent.
Métodos De Síntesis
Teomorfolin can be synthesized through a variety of methods, including the reaction of thiophene with morpholine in the presence of a catalyst. Another method involves the reaction of Teomorfolinbromoethylmorpholine with sodium thiophenoxide.
Aplicaciones Científicas De Investigación
Teomorfolin has been extensively used in scientific research due to its unique chemical properties. It has been used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a solvent and reagent in chemical reactions.
Propiedades
Número CAS |
100706-81-8 |
|---|---|
Nombre del producto |
Teomorfolin |
Fórmula molecular |
C13H17N5O4 |
Peso molecular |
307.31 g/mol |
Nombre IUPAC |
1,3-dimethyl-7-(2-morpholin-4-yl-2-oxoethyl)purine-2,6-dione |
InChI |
InChI=1S/C13H17N5O4/c1-15-11-10(12(20)16(2)13(15)21)18(8-14-11)7-9(19)17-3-5-22-6-4-17/h8H,3-7H2,1-2H3 |
Clave InChI |
YFXPYPAVWWDRJC-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCOCC3 |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCOCC3 |
Otros números CAS |
100706-81-8 |
Sinónimos |
N-(7'-theophylline acetyl)morpholine teomorfolin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



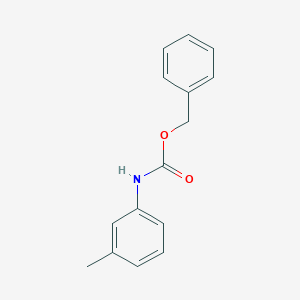
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)
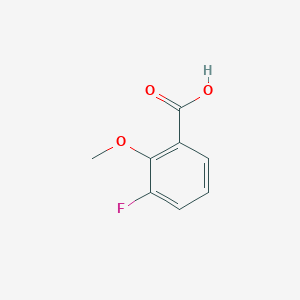
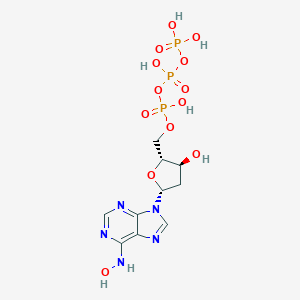
![[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B12164.png)
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)
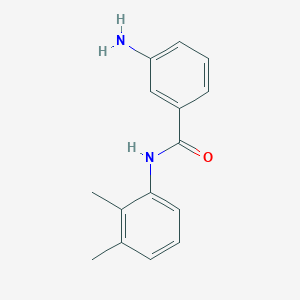
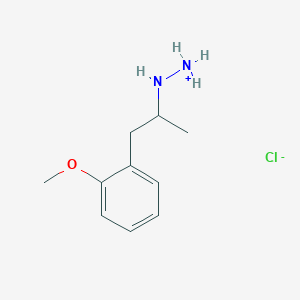
![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)
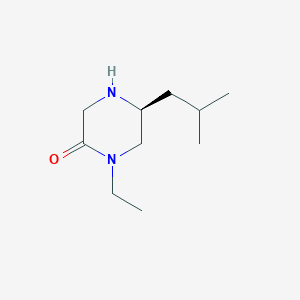
![(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol](/img/structure/B12177.png)
